AC-4-130's Binding Mode Differentiates it from Covalent STAT3/5 Inhibitors Like SH-4-54
AC-4-130 is a non-covalent, reversible inhibitor of the STAT5 SH2 domain, which is a key differentiator from covalent inhibitors like SH-4-54 [1]. The lack of a covalent warhead in AC-4-130 reduces the risk of irreversible off-target protein modification and provides a cleaner pharmacological tool for studying dynamic STAT5 signaling . This is in contrast to SH-4-54, which is known to covalently bind to cysteine residues [2].
| Evidence Dimension | Binding Mechanism |
|---|---|
| Target Compound Data | Non-covalent, reversible binding |
| Comparator Or Baseline | SH-4-54 (covalent, irreversible binding) |
| Quantified Difference | Qualitative difference in mechanism |
| Conditions | Biochemical and cellular assays |
Why This Matters
Procurement of a non-covalent probe is essential for studies requiring reversible target engagement and minimal perturbation of the cellular proteome.
- [1] Wingelhofer, B., Maurer, B., Heyes, E., Cumaraswamy, A. A., Berger-Becvar, A., de Araujo, E. D., ... & Moriggl, R. (2018). Pharmacologic inhibition of STAT5 in acute myeloid leukemia. Leukemia, 32(5), 1135-1146. View Source
- [2] Haftchenary, S., Luchman, H. A., Jouk, A. O., Veloso, A. J., Page, B. D., Cheng, X. R., ... & Gunning, P. T. (2013). Potent targeting of the STAT3-SH2 domain via a salicylic acid/sulphonamide-based approach. ACS medicinal chemistry letters, 4(11), 1102-1107. View Source
